Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.: 108940-06-3
Cat. No.: VC21528514
Molecular Formula: C14H17NO4S
Molecular Weight: 295.36g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108940-06-3 |
|---|---|
| Molecular Formula | C14H17NO4S |
| Molecular Weight | 295.36g/mol |
| IUPAC Name | ethyl 7-oxo-2-(propanoylamino)-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C14H17NO4S/c1-3-10(17)15-13-11(14(18)19-4-2)8-6-5-7-9(16)12(8)20-13/h3-7H2,1-2H3,(H,15,17) |
| Standard InChI Key | RFSLXCONCHROQW-UHFFFAOYSA-N |
| SMILES | CCC(=O)NC1=C(C2=C(S1)C(=O)CCC2)C(=O)OCC |
| Canonical SMILES | CCC(=O)NC1=C(C2=C(S1)C(=O)CCC2)C(=O)OCC |
Introduction
Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound belonging to the benzothiophene class. It features a tetrahydro-1-benzothiophene core with various functional groups attached, including a propanoylamino group and an ethyl carboxylate group. This compound is of interest in medicinal chemistry due to its potential biological activities and structural versatility.
Synthesis and Preparation
The synthesis of Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step reactions that require careful control of conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. The synthesis often starts with simpler benzothiophene derivatives and involves transformations like acylation and esterification.
Biological Activity and Potential Applications
While specific biological activity data for Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is limited, compounds within the benzothiophene class have shown promise in various therapeutic areas, including anti-inflammatory and antimicrobial activities. Further research is needed to elucidate its precise pharmacological properties and potential applications in drug discovery.
Analytical Techniques
The structure of Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be confirmed using advanced analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure by analyzing the magnetic properties of nuclei.
-
Mass Spectrometry (MS): Helps in determining the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups within the molecule.
Comparison with Related Compounds
| Compound | Chemical Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | C14H17NO4S | 295.35 | 108940-06-3 |
| Ethyl 6-bromo-7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Not specified | Not specified | 128811-91-6 |
| Ethyl 6,6-dibromo-7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | C14H15Br2NO4S | 453.15 | Not specified |
Future Research Directions
Future studies should focus on elucidating the biological interactions and pharmacodynamics of Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. This could involve in vitro and in vivo experiments to assess its potential as a therapeutic agent. Additionally, structural modifications could be explored to enhance its biological activity or improve its pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume